molecular formula C10H15FO4 B2593138 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate CAS No. 123812-76-0

1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate

Cat. No.: B2593138
CAS No.: 123812-76-0
M. Wt: 218.224
InChI Key: GTRGNFQDSKPLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethyl 3-fluorocyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C10H15FO4 and a molecular weight of 218.23 g/mol . It is characterized by the presence of a fluorine atom attached to a cyclobutane ring, which is further substituted with two ethyl ester groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1,1-Diethyl 3-fluorocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1,1-Diethyl 3-fluorocyclobutane-1,1-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ester groups facilitate its solubility and transport within biological systems. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

1,1-Diethyl 3-fluorocyclobutane-1,1-dicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its fluorine substitution, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

diethyl 3-fluorocyclobutane-1,1-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FO4/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRGNFQDSKPLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.